molecular formula C12H17ClN2O3S B2974546 N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide CAS No. 2411257-52-6

N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide

Cat. No.: B2974546
CAS No.: 2411257-52-6
M. Wt: 304.79
InChI Key: IKIPZFDYQJIYPH-UHFFFAOYSA-N
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Description

N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide is an organic compound characterized by its unique structure, which includes a benzylsulfamoyl group and a chloropropanamide moiety

Properties

IUPAC Name

N-[2-(benzylsulfamoyl)ethyl]-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c1-10(13)12(16)14-7-8-19(17,18)15-9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIPZFDYQJIYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)NCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide typically involves a multi-step process:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.

    Alkylation: The benzylsulfamoyl chloride is then reacted with 2-chloroethylamine under basic conditions to yield N-[2-(benzylsulfamoyl)ethyl]amine.

    Amidation: Finally, the N-[2-(benzylsulfamoyl)ethyl]amine is reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form N-[2-(benzylsulfamoyl)ethyl]-2-chloropropanamide.

Industrial Production Methods

In an industrial setting, the production of N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 2-chloropropanamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzylsulfamoyl group can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).

Major Products

    Substitution: Formation of substituted propanamides.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis:

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Utilized in the development of new materials and chemical processes, including catalysts and polymer additives.

Mechanism of Action

The mechanism by which N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide exerts its effects depends on its specific application:

    Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalysis.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Benzylsulfamoyl)ethyl]-2-bromopropanamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    N-[2-(Benzylsulfamoyl)ethyl]-2-chlorobutanamide: Similar structure but with an extended carbon chain, potentially altering its physical and chemical properties.

Uniqueness

N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential biological activity. Its benzylsulfamoyl group provides a site for further functionalization, while the chloropropanamide moiety offers a reactive site for nucleophilic substitution.

This compound’s versatility makes it a valuable tool in various fields of research and industry, distinguishing it from other similar compounds.

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